3,4,5-Trimethoxybenzoic Acid-d9
Overview
Description
3,4,5-Trimethoxybenzoic Acid-d9 is the labelled analogue of 3,4,5-Trimethoxybenzoic acid, which is a metabolite of Trimebutine . Trimebutine is an opioid receptor agonist and an antispasmodic . It is used as intermediates in medicine and organic synthesis . It is also widely used in making dyes and inks, photographic developers and used as astringents in medically .
Synthesis Analysis
A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and the compounds evaluated for antihypertensive and local anesthetic activity . The synthesis process involves methoxylation of gallic acid and dimethyl sulfate, and the fine product is obtained after neutralization, filtration, and washing .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions of this compound involve a series of basic esters . The Smiles notation for this compound isO=C(O)C1=CC(OC([2H])([2H])[2H])=C(OC([2H])([2H])[2H])C(OC([2H])([2H])[2H])=C1
. Physical and Chemical Properties Analysis
This compound is a white to beige fine crystalline powder . Its molecular weight is 221.25 g/mol . It has a topological polar surface area of 65 Ų .Scientific Research Applications
Solubility and Chemical Properties : Hart et al. (2018) determined the experimental solubility of 3,4,5-Trimethoxybenzoic acid in various organic solvents at 298.2 K. They also calculated the Abraham model solute descriptors for the acid, which helps in understanding its solubility and interactions with solvents (Hart et al., 2018).
Microbial Oxidation : Donnelly and Dagley (1980) explored the oxidation of 3,4,5-Trimethoxybenzoic acid by a strain of Pseudomonas putida. They found that this compound was oxidized, providing insights into microbial metabolism of aromatic compounds (Donnelly & Dagley, 1980).
Anti-tumor Properties : Silva et al. (2023) studied the cytotoxic potential of piplartine analogs, derived from 3,4,5-Trimethoxybenzoic acid, against human oral carcinoma cells. They discovered that one of the analogs exhibited significant anti-tumor activity (Silva et al., 2023).
Organometallic Chemistry : Vicente et al. (1992) investigated the mercuriation of 3,4,5-Trimethoxybenzoic acid and synthesized various derivatives. This study contributes to the understanding of organometallic reactions and compound synthesis (Vicente et al., 1992).
Chemical Synthesis and Characterization : Ya. et al. (2017) carried out the synthesis of esters and their dinitro derivatives of 3,4,5-Trimethoxybenzoic acid. They also performed structural analysis through X-ray diffraction, contributing to the knowledge of its chemical structure (Ya. et al., 2017).
Thermodynamic Properties : Yu et al. (2004) determined the standard molar enthalpies of formation of 3,4,5-Trimethoxybenzoic acid in both crystalline and gaseous states, providing essential data for thermodynamic calculations (Yu et al., 2004).
Mechanism of Action
Target of Action
3,4,5-Trimethoxybenzoic Acid-d9 is a labeled metabolite of Trimebutine . Trimebutine is known to interact with calcium channels and nicotinic acetylcholine receptors . These targets play a crucial role in regulating various physiological processes, including muscle contraction and neurotransmission.
Mode of Action
The compound interacts with its targets, primarily calcium channels and nicotinic acetylcholine receptors, in a noncompetitive manner . This interaction leads to changes in the function of these targets, potentially altering the physiological processes they regulate.
Result of Action
Based on its parent compound, trimebutine, it may have potential antihypertensive and local anesthetic activity .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that it is a metabolite of Trimebutine , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in the metabolism of Trimebutine
Cellular Effects
Given its role as a metabolite of Trimebutine , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
It is known to be a metabolite of Trimebutine , suggesting that it may interact with enzymes or cofactors involved in the metabolism of this compound.
Properties
IUPAC Name |
3,4,5-tris(trideuteriomethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12)/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSOFNCYXJUNBT-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481383 | |
Record name | 3,4,5-Trimethoxybenzoic Acid-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84759-05-7 | |
Record name | 3,4,5-Trimethoxybenzoic Acid-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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